Ethyl 3-bromo-2-hydroxypropanoate
Overview
Description
Ethyl 3-bromo-2-hydroxypropanoate is an organic compound with the molecular formula C5H9BrO3 and a molecular weight of 197.03 g/mol . It is a brominated ester that features both a hydroxyl group and a bromine atom attached to a propanoate backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-hydroxypropanoate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 2-hydroxypropanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-hydroxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products like ethyl 3-azido-2-hydroxypropanoate or ethyl 3-thiocyanato-2-hydroxypropanoate.
Oxidation: Products like ethyl 3-bromo-2-oxopropanoate.
Reduction: Products like ethyl 3-bromo-2-hydroxypropanol.
Scientific Research Applications
Ethyl 3-bromo-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-hydroxypropanoate involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Ethyl 3-bromo-2-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-bromopropanoate: Lacks the hydroxyl group, making it less reactive in certain oxidation and reduction reactions.
Ethyl 2-bromo-3-hydroxypropanoate: Has the bromine and hydroxyl groups on different carbon atoms, leading to different reactivity patterns.
Ethyl 3-chloro-2-hydroxypropanoate: Contains a chlorine atom instead of bromine, resulting in different nucleophilic substitution rates.
These comparisons highlight the unique reactivity and applications of this compound in various chemical and industrial processes.
Properties
IUPAC Name |
ethyl 3-bromo-2-hydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYLVERCTHVHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92234-23-6 | |
Record name | ethyl 3-bromo-2-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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